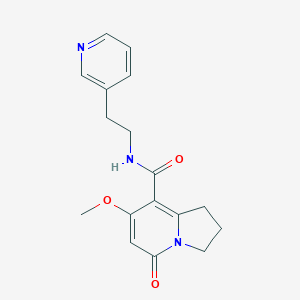

![molecular formula C28H28FN3O3S B2436826 1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892786-79-7](/img/structure/B2436826.png)

1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinolinone core, with the various substituents attached at the appropriate positions. The presence of the benzene ring allows for resonance stabilization .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups it contains. For example, the benzylic position is often reactive, undergoing reactions such as SN1 or SN2 substitutions .Aplicaciones Científicas De Investigación

Synthesis and Development

- Research into quinolinone derivatives, closely related to 1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, has led to the development of efficient synthetic methods for these compounds. For instance, Chu and Claiborne (1987) describe a short and efficient synthesis for similar heterocycles using benzoylacetate and imino ether (Chu & Claiborne, 1987).

Molecular and Crystal Structures

- The study of molecular and crystal structures of related quinolinone derivatives has been a focus, with Vaksler et al. (2023) proposing the synthesis of a potential antimicrobial and antiviral drug that is structurally similar, and analyzing its molecular and crystal structures (Vaksler et al., 2023).

Biological Properties and Applications

- The investigation of the antibacterial activity of quinoline derivatives, akin to the this compound, has been significant. Sheu et al. (1998) examined the antibacterial activities of similar quinolones, finding some to demonstrate good antibacterial effects (Sheu et al., 1998).

- Quinolinone derivatives have also been studied for their cytotoxic properties. Korcz et al. (2018) synthesized and evaluated a library of quinoline-3-carbaldehyde hydrazones for in vitro cytotoxicity against human tumor cell lines, finding some compounds with pronounced cancer cell growth inhibitory effects (Korcz et al., 2018).

Chemical Stability and Synthesis Efficiency

- The development of efficient synthesis methods and the study of chemical stability for quinolinone derivatives are essential aspects. Murugesan et al. (2016) detailed the use of a nanocrystalline titania-based sulfonic acid catalyst for synthesizing pyran derivatives of quinolines, demonstrating the efficiency and cost-effectiveness of this approach (Murugesan et al., 2016).

Anticancer Potential

- Research into the anticancer properties of quinolinone derivatives continues to be significant. Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, finding that some displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Propiedades

IUPAC Name |

1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O3S/c1-20-7-6-10-22(15-20)36(34,35)27-19-32(18-21-8-4-3-5-9-21)25-17-26(24(29)16-23(25)28(27)33)31-13-11-30(2)12-14-31/h3-10,15-17,19H,11-14,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTVFVJLVCWMQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

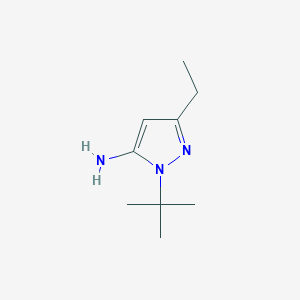

![2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2436743.png)

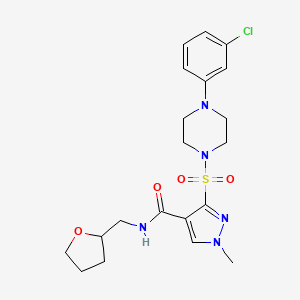

![N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2436745.png)

![methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]pentanoate](/img/structure/B2436746.png)

![N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2436747.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2436748.png)

![3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B2436749.png)

![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate](/img/structure/B2436755.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2436757.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2436759.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2436761.png)

![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2436763.png)